molecular formula C13H8BrN3OS B2797318 N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide CAS No. 891025-34-6

N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B2797318
M. Wt: 334.19
InChI Key: YBEZVALUYCGXKZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide, also known as Br-BTA, is a small molecule compound that has been widely studied due to its potential applications in various scientific fields. This compound has been found to possess unique properties that make it suitable for use in various applications, including drug development, materials science, and photovoltaics.

Scientific Research Applications

Synthesis and Anticancer Activity

The compound N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide and its derivatives have been studied for their potential in anticancer applications. A study focused on synthesizing novel nitrogen heterocycles bearing the carboxamide moiety, including N-(p-bromophenyl) carboxamide, showed cytotoxic activity against the MCF-7 cell line. Compound N-(4-bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide exhibited potent cytotoxic activity, inducing cell cycle arrest at the G1 phase with apoptosis-inducing activity marked by an increase in the G0 phase (Bakare, S. B., 2021).

Antimicrobial and Anti-Bacterial Properties

Another study synthesized functionalized N-(4-bromophenyl)furan-2-carboxamides and evaluated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. The molecule demonstrated effective activity against A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, highlighting its potential as a promising compound against NDM-positive bacteria A. baumannii compared to various commercially available drugs (Siddiqa, A. et al., 2022).

Antimalarial Activity

Bromobenzothiophene carboxamide derivatives have also been reported to inhibit Plasmodium falciparum Enoyl-ACP reductase, presenting a potential for antimalarial drug development. These compounds specifically impair the development of metabolically active trophozoite stage of intraerythrocytic cycle and have shown effectiveness in vivo in the mouse model against Plasmodium asexual blood stages (Banerjee, T. et al., 2011).

Electrochemical and Optical Properties

Research into the electrochemical and optical properties of related benzothiadiazole compounds has been conducted, focusing on solution-processable copolymers containing benzotriazole and benzothiadiazole. These studies have implications for the development of new materials for electronic and optoelectronic applications, highlighting the versatility of benzothiadiazole derivatives in material science (Karakus, M. et al., 2012).

properties

IUPAC Name

N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS/c14-9-2-4-10(5-3-9)15-13(18)8-1-6-12-11(7-8)16-17-19-12/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEZVALUYCGXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-1,2,3-benzothiadiazole-5-carboxamide

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